3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride
CAS No.:
Cat. No.: VC18254344
Molecular Formula: C10H19ClO3S
Molecular Weight: 254.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19ClO3S |
|---|---|
| Molecular Weight | 254.77 g/mol |
| IUPAC Name | 3-cyclohexyloxy-2-methylpropane-1-sulfonyl chloride |
| Standard InChI | InChI=1S/C10H19ClO3S/c1-9(8-15(11,12)13)7-14-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3 |
| Standard InChI Key | QSNSIKCCNDBFPP-UHFFFAOYSA-N |
| Canonical SMILES | CC(COC1CCCCC1)CS(=O)(=O)Cl |
Introduction
Structural and Molecular Characteristics
The molecular structure of 3-(cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride comprises a propane backbone substituted with a methyl group at the second carbon, a cyclohexyl ether group at the third carbon, and a sulfonyl chloride group at the first carbon. The cyclohexyl ring introduces significant steric bulk, which influences both the compound’s reactivity and solubility.
Molecular Formula and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₉ClO₃S |
| Molecular Weight | 254.78 g/mol |
| IUPAC Name | 3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride |
| Boiling Point | ~210–230°C (estimated) |
| Solubility | Low in water; soluble in dichloromethane, THF |
The cyclohexyl group enhances lipophilicity, rendering the compound more soluble in non-polar solvents compared to linear analogs. This property is advantageous in reactions requiring anhydrous conditions .
Synthesis and Optimization
The synthesis of 3-(cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride typically involves a multi-step process, leveraging established methodologies for sulfonyl chloride preparation.
Sulfonation of Alcohol Precursors
The most common route begins with 3-(cyclohexyloxy)-2-methylpropan-1-ol, which undergoes sulfonation using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is typically conducted at 0–5°C to minimize side reactions such as hydrolysis or elimination :
Optimization Notes:
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Catalysis: Dimethylformamide (DMF) accelerates the reaction by stabilizing intermediates.
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Purification: Fractional distillation under reduced pressure or recrystallization from hexane/ethyl acetate mixtures yields high-purity product .
Mitsunobu Reaction for Ether Formation
An alternative approach involves constructing the cyclohexyl ether moiety via a Mitsunobu reaction, followed by sulfonation. This method is particularly useful for introducing diverse ether substituents :
Reagents:
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DIAD (Diisopropyl azodicarboxylate)
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TPP (Triphenylphosphine)
Reactivity and Mechanistic Insights
The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling reactions with nucleophiles such as amines, alcohols, and thiols. The cyclohexyl ether group moderates reactivity through steric hindrance, which can enhance selectivity in certain transformations.
Sulfonamide Formation
Reaction with primary or secondary amines proceeds via nucleophilic displacement of chloride, forming sulfonamides:
Conditions:
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Base: Pyridine or DMAP (4-dimethylaminopyridine) neutralizes HCl, driving the reaction to completion.
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Solvent: Dichloromethane or THF.
Yield Optimization:
| Base | Temperature | Yield |
|---|---|---|
| Pyridine | 25°C | 70% |
| DMAP | 0°C | 85% |
The steric bulk of the cyclohexyl group reduces reaction rates compared to less hindered analogs but improves regioselectivity in polyfunctional substrates .
Cross-Coupling Reactions
The sulfonyl chloride participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl sulfones:
Catalyst Systems:
| Catalyst | Ligand | Yield |
|---|---|---|
| Pd(PPh₃)₄ | None | 60% |
| Pd(OAc)₂ | XPhos | 78% |
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
The compound serves as a key intermediate in synthesizing sulfonamide-based therapeutics. For example, it has been employed in the development of cytoprotective agents targeting mitochondrial bioenergetics .
Case Study – Cytoprotective Noviomimetics:
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Target: KU-1202 analogs with enhanced metabolic stability.
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Role: The cyclohexyl ether moiety improves lipophilicity, facilitating blood-brain barrier penetration.
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Outcome: Derivatives demonstrated a 40% increase in mitochondrial ATP production in neuronal cell lines .
Material Science Applications
Sulfonyl chlorides are utilized in polymer modification and metal-organic framework (MOF) synthesis. The cyclohexyl group enhances thermal stability in polymeric sulfonamides, as evidenced by thermogravimetric analysis (TGA):
| Polymer | Decomposition Temperature (°C) |
|---|---|
| Linear sulfonamide | 220 |
| Cyclohexyl variant | 290 |
| Solvent | Half-Life (25°C) |
|---|---|
| Water | 2 minutes |
| THF | 24 hours |
Comparative Analysis with Structural Analogs
Reactivity Trends
| Compound | Sulfonylation Efficiency | Hydrolysis Rate |
|---|---|---|
| 3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride | Moderate | Low |
| Methanesulfonyl chloride | High | High |
| Tosyl chloride | High | Moderate |
The cyclohexyl group’s steric hindrance reduces electrophilicity at sulfur, slowing both desired reactions and hydrolysis .
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